molecular formula C21H17N3O2S B2766525 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021073-80-2

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

Cat. No.: B2766525
CAS No.: 1021073-80-2
M. Wt: 375.45
InChI Key: CWOQHOXWUYJBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a complex organic compound featuring a thiazolopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of multiple functional groups, including a thiazolopyrimidine ring, a benzamide moiety, and methyl substituents, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors. For example, a reaction between 2-aminothiazole and a suitable diketone under acidic conditions can yield the thiazolopyrimidine ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the substituted thiazolopyrimidine with 2-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch Processing: Utilizing large reactors to perform each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially yielding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenated compounds, amines, and organometallic reagents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.

Medicine

    Therapeutic Agents: Explored for its potential in treating diseases such as cancer, due to its ability to interact with biological targets.

    Drug Development: Serves as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: Investigated for its use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzamide Derivatives: Compounds with variations in the benzamide moiety.

Uniqueness

    Structural Complexity: The combination of a thiazolopyrimidine core with a benzamide moiety and multiple methyl groups makes it unique.

    Biological Activity: Exhibits a distinct profile of biological activities compared to other similar compounds.

Conclusion

2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a versatile compound for scientific research and industrial applications. Its unique mechanism of action and comparison with similar compounds highlight its potential as a valuable chemical entity.

Properties

IUPAC Name

2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-6-3-4-9-17(13)20(26)23-16-8-5-7-15(11-16)18-12-27-21-22-14(2)10-19(25)24(18)21/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOQHOXWUYJBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.